N-(1-methyl-5-oxopyrrolidin-3-yl)-2-[(4-nitrophenyl)sulfonylamino]acetamide
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Overview
Description
N-(1-methyl-5-oxopyrrolidin-3-yl)-2-[(4-nitrophenyl)sulfonylamino]acetamide is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a nitrophenyl group, and a sulfonylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-5-oxopyrrolidin-3-yl)-2-[(4-nitrophenyl)sulfonylamino]acetamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring and the nitrophenyl sulfonyl chloride. The key steps include:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Preparation of Nitrophenyl Sulfonyl Chloride: This involves the reaction of 4-nitrophenylamine with chlorosulfonic acid.
Coupling Reaction: The final step involves the coupling of the pyrrolidinone derivative with the nitrophenyl sulfonyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-5-oxopyrrolidin-3-yl)-2-[(4-nitrophenyl)sulfonylamino]acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
N-(1-methyl-5-oxopyrrolidin-3-yl)-2-[(4-nitrophenyl)sulfonylamino]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-methyl-5-oxopyrrolidin-3-yl)-2-[(4-nitrophenyl)sulfonylamino]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfonylamino linkage can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide
- N’-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N,N-dimethylsulfamide
Uniqueness
N-(1-methyl-5-oxopyrrolidin-3-yl)-2-[(4-nitrophenyl)sulfonylamino]acetamide is unique due to its combination of a pyrrolidinone ring and a nitrophenyl sulfonylamino group, which imparts specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H16N4O6S |
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Molecular Weight |
356.36 g/mol |
IUPAC Name |
N-(1-methyl-5-oxopyrrolidin-3-yl)-2-[(4-nitrophenyl)sulfonylamino]acetamide |
InChI |
InChI=1S/C13H16N4O6S/c1-16-8-9(6-13(16)19)15-12(18)7-14-24(22,23)11-4-2-10(3-5-11)17(20)21/h2-5,9,14H,6-8H2,1H3,(H,15,18) |
InChI Key |
IKOBRSRQUNEUNS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC1=O)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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